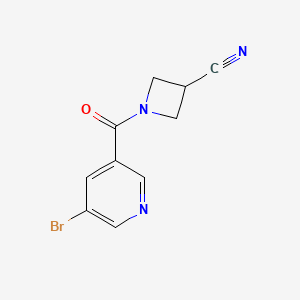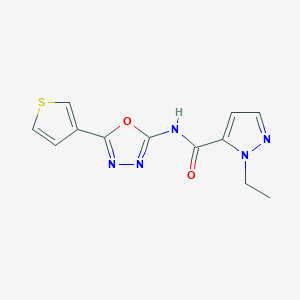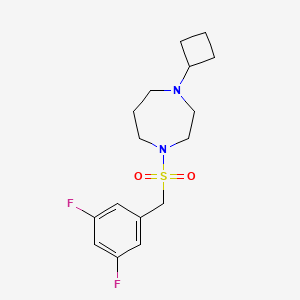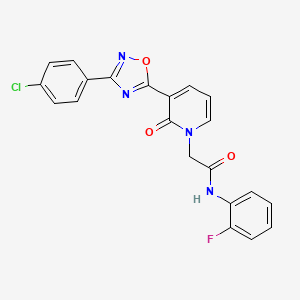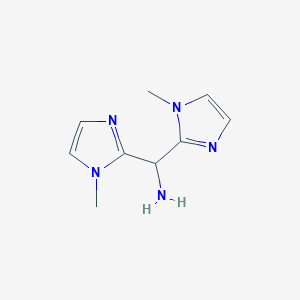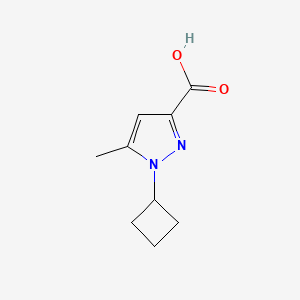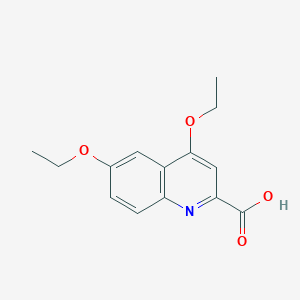
4,6-Diethoxyquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diethoxyquinoline-2-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of quinoline carboxylic acids, which are characterized by a quinoline ring system substituted with a carboxyl group. The presence of ethoxy groups at positions 4 and 6 further distinguishes this compound from other quinoline derivatives.
Preparation Methods
The synthesis of 4,6-diethoxyquinoline-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4,6-dihydroxyquinoline with ethyl iodide in the presence of a base such as potassium carbonate. This reaction results in the substitution of hydroxyl groups with ethoxy groups, forming the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,6-Diethoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The ethoxy groups in this compound can be substituted with other functional groups using appropriate reagents. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Scientific Research Applications
4,6-Diethoxyquinoline-2-carboxylic acid has several applications in scientific research, including:
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery.
Medicine: The compound’s potential therapeutic properties are explored in the development of new pharmaceuticals. Its ability to inhibit specific enzymes and pathways makes it a candidate for treating various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-diethoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline ring system allows it to bind to these targets, inhibiting their activity and leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit bacterial DNA gyrase, preventing bacterial replication and growth.
Comparison with Similar Compounds
4,6-Diethoxyquinoline-2-carboxylic acid can be compared with other quinoline derivatives, such as:
4,6-Dihydroxyquinoline-2-carboxylic acid: This compound lacks the ethoxy groups present in this compound, resulting in different chemical properties and reactivity.
4-Hydroxyquinoline-2-carboxylic acid: The presence of only one hydroxyl group at position 4 makes this compound less versatile in terms of chemical modifications compared to this compound.
Quinoline-2-carboxylic acid: This simpler quinoline derivative lacks any substituents at positions 4 and 6, making it less chemically diverse than this compound.
Properties
IUPAC Name |
4,6-diethoxyquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-18-9-5-6-11-10(7-9)13(19-4-2)8-12(15-11)14(16)17/h5-8H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWNWCGPRWMZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2OCC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2807090.png)


![2,4-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2807095.png)
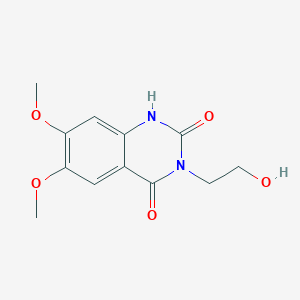
![N-(2-chlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2807099.png)
![3-benzyl-7-(benzylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2807100.png)
